4SC-205
CAS No.:
Cat. No.: VC20736554
Molecular Formula: C33H38N8O4S
Molecular Weight:
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H38N8O4S |
---|---|
Appearance | Solid powder |
Introduction
Overview and Development Status
4SC-205 (also known as LH-031) is an orally bioavailable small-molecule inhibitor of KIF11, a kinesin spindle protein critical for mitotic spindle assembly during cell division . Developed by 4SC AG under license from Nycomed, it represents a targeted therapeutic approach for cancer treatment, with a focus on solid tumors and lymphoma .
Development Milestones
The compound is notable for its oral administration, distinguishing it from other intravenous KIF11 inhibitors in development .
Mechanism of Action and Molecular Targeting
4SC-205 inhibits KIF11 (Eg5) by binding to its ATP-binding site, disrupting microtubule dynamics essential for spindle formation . This results in:
-
Mitotic arrest: Cells accumulate in metaphase due to spindle defects.
-
Apoptosis induction: Prolonged mitotic arrest triggers programmed cell death, particularly in spindle assembly checkpoint (SAC)-deficient cells .
Key Pharmacodynamic Effects
Preclinical studies in neuroblastoma models demonstrated tumor shrinkage and reduced metastatic growth, validating its antitumor potential .
Preclinical Efficacy and Tumor Model Data
4SC-205 exhibits broad activity across multiple cancer models:
Neuroblastoma Models
Mechanistic Insights
-
SAC-deficient cells: Require prolonged exposure (96h) for full antiproliferative effects .
-
Differentiated cells: No toxicity observed, indicating tumor selectivity .
Clinical Trial Outcomes and Dosing Strategies
The Phase I "AEGIS" trial evaluated three dosing schedules:
Schedule | Dose Levels (mg) | MTD | DLTs | Median Time on Study |
---|---|---|---|---|
Once-weekly | 25, 50, 100, 150, 200 | 150 | Neutropenia, stomatitis | 42 days |
Twice-weekly | 50, 75, 100 | 75 | Neutropenia, stomatitis | 42 days |
Continuous (daily) | 10, 20, 30 | 30 | Not reported | 162 days |
Key Findings
-
Biomarker validation: Skin biopsies confirmed mitotic arrest at doses ≥50 mg .
-
Safety profile: Hematologic toxicity (neutropenia) and mucositis were dose-limiting .
-
Disease control: 22% of patients achieved stable disease; one patient remained on continuous dosing for 162 days .
Pharmacokinetics and Tolerability
Parameter | Value | Source |
---|---|---|
Half-life | ~10 hours | |
Exposure | Dose-proportional | |
Absorption | Oral bioavailability confirmed |
Toxicity Management
-
Neutropenia: Managed with dose adjustments or growth factor support.
Challenges and Future Directions
Tumor Biology Considerations
Challenge | Solution | Reference |
---|---|---|
Prolonged tumor doubling times | Continuous dosing to maintain target inhibition | |
SAC-proficient tumors | Combination with agents disrupting SAC |
Strategic Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume